molecular formula C17H21N3O3 B2437843 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide CAS No. 756846-66-9

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide

Cat. No. B2437843
CAS RN: 756846-66-9
M. Wt: 315.373
InChI Key: JHOIFFXUNOACTG-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide” is a chemical compound with a molecular weight of 226.23 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O4/c13-7(14)6-12-8(15)10(11-9(12)16)4-2-1-3-5-10/h1-6H2,(H,11,16)(H,13,14) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 222-223 degrees Celsius .

Scientific Research Applications

Supramolecular Arrangements

Research by Graus et al. (2010) in "CrystEngComm" discusses the preparation and crystallographic analysis of related compounds, including 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane. Their study highlights the role of substituents in supramolecular arrangements and the retention of the R22 (8) (CONH)2 hydrogen bond ring in these structures, which could be relevant for understanding the characteristics of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide (Graus et al., 2010).

Synthesis and Structural Analysis

Pardali et al. (2021) in "Molbank" developed a cost-effective synthesis method for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, which might be applicable for synthesizing the compound . Their method provides a facile pathway for the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, a class with pharmacological interest, suggesting potential methods for synthesizing and studying the compound of interest (Pardali et al., 2021).

Oxidative Cyclization

Martin‐Lopez and Bermejo (1998) in "Tetrahedron" described the synthesis of 6-benzyloxycarbonyl-1,6-diazaspiro[4.5]decan-2-one via oxidative cyclization, a method that could be adapted for synthesizing variants of this compound. Understanding the synthesis pathways and chemical reactions of similar compounds provides insights into potential applications and modifications (Martin‐Lopez & Bermejo, 1998).

Antimicrobial and Antiviral Properties

Thanusu, Kanagarajan, and Gopalakrishnan (2011) in "Chemistry of Heterocyclic Compounds" synthesized ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates and screened them for antimicrobial activities. While this research is not directly on the compound of interest, it suggests potential antimicrobial and antiviral properties of structurally related compounds, which could be explored for this compound (Thanusu et al., 2011).

properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-19(13-8-4-2-5-9-13)14(21)12-20-15(22)17(18-16(20)23)10-6-3-7-11-17/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOIFFXUNOACTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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